molecular formula C17H24F2N2O2 B4821990 2-(2,4-difluorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide

2-(2,4-difluorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide

Cat. No.: B4821990
M. Wt: 326.4 g/mol
InChI Key: RHOKYJQEKNSDTH-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide is a chemical compound characterized by its unique molecular structure, which includes a difluorophenoxy group and a propyl-piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-difluorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide typically involves multiple steps, starting with the preparation of the difluorophenoxy group. This can be achieved by reacting 2,4-difluorophenol with an appropriate reagent to form the difluorophenoxy intermediate. Subsequently, the propyl-piperidinyl moiety is introduced through a nucleophilic substitution reaction, where the intermediate reacts with propyl-piperidinyl amine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its difluorophenoxy group can enhance the reactivity and stability of the resulting compounds.

Biology: In biological research, 2-(2,4-difluorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide is explored for its potential as a bioactive molecule. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2,4-difluorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide exerts its effects involves its interaction with specific molecular targets. The difluorophenoxy group enhances binding affinity to receptors or enzymes, while the propyl-piperidinyl moiety contributes to its overall stability and bioactivity. The compound may modulate signaling pathways and biological processes, leading to its observed effects.

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide

  • 2-(2,4-Difluorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide

  • 2-(2,4-Difluorophenoxy)-N-(1-butyl-4-piperidinyl)propanamide

Uniqueness: 2-(2,4-Difluorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide stands out due to its specific combination of difluorophenoxy and propyl-piperidinyl groups, which confer unique chemical and biological properties compared to its analogs. Its enhanced reactivity and stability make it a valuable compound in various applications.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2/c1-3-8-21-9-6-14(7-10-21)20-17(22)12(2)23-16-5-4-13(18)11-15(16)19/h4-5,11-12,14H,3,6-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOKYJQEKNSDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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